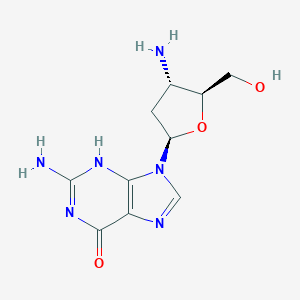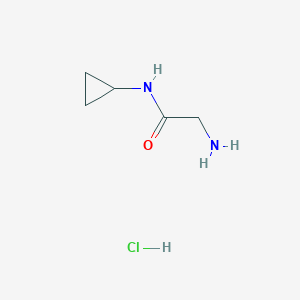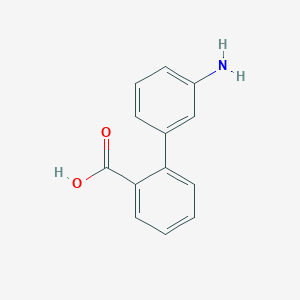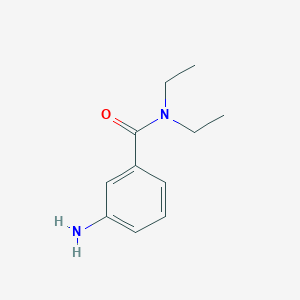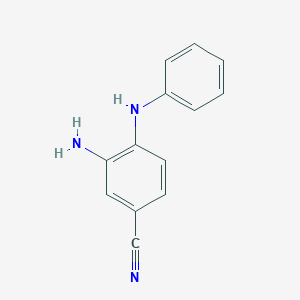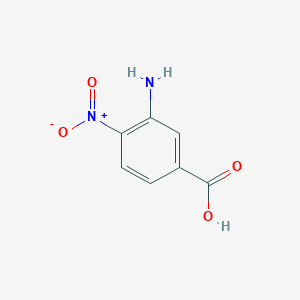
N-Boc-2,6-Difluoralanin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Boc-2,6-difluoroaniline is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Target of Action
N-Boc-2,6-difluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields . .
Mode of Action
The mode of action of N-Boc-2,6-difluoroaniline is primarily associated with its role as a protective group for amines . It is used in the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This process involves the use of di-tert-butyl dicarbonate and a catalyst in ethanol .
Biochemical Pathways
The biochemical pathways affected by N-Boc-2,6-difluoroaniline are related to its role in the protection of amines. The N-Boc protection is a fundamental transformation in organic synthesis, especially in peptide chemistry . .
Result of Action
The result of the action of N-Boc-2,6-difluoroaniline is the protection of amines, which is crucial in the synthesis of various biomolecules . This protection allows for the manipulation of complex polyfunctional molecules through sequential protection and deprotection of various functionalities .
Action Environment
The action of N-Boc-2,6-difluoroaniline can be influenced by various environmental factors. For instance, the process of N-Boc protection is carried out in ethanol, indicating that the solvent can play a role in the compound’s action . .
Biochemische Analyse
Cellular Effects
It’s hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Boc-2,6-difluoroaniline is not well established. It’s hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-2,6-difluoroaniline can be synthesized through the reaction of 2,6-difluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of N-Boc-2,6-difluoroaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2,6-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2,6-difluoroaniline.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Deprotection: The primary product is 2,6-difluoroaniline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoroaniline: The parent compound without the Boc protecting group.
N-Boc-3,5-difluoroaniline: A similar compound with fluorine atoms at different positions on the aromatic ring.
N-Boc-4-fluoroaniline: A related compound with a single fluorine atom on the aromatic ring.
Uniqueness
N-Boc-2,6-difluoroaniline is unique due to the presence of two fluorine atoms at the 2 and 6 positions, which enhances its reactivity in nucleophilic aromatic substitution reactions. The Boc protecting group also provides stability and allows for selective deprotection under acidic conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-(2,6-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRORDIPGULCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620428 | |
| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745833-17-4 | |
| Record name | 1,1-Dimethylethyl N-(2,6-difluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745833-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


